molecular formula C9H16Cl2O2 B1168002 lauric acid, propoxylated, phosphated CAS No. 104666-20-8

lauric acid, propoxylated, phosphated

Cat. No.: B1168002
CAS No.: 104666-20-8
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Description

Lauric acid (dodecanoic acid), a medium-chain saturated fatty acid (C12:0), is widely studied for its antimicrobial, anti-inflammatory, and surfactant properties . Its propoxylated and phosphated derivatives are synthesized through sequential chemical modifications:

  • Propoxylation: Addition of propylene oxide to lauric acid enhances hydrophilicity and surfactant capabilities, improving compatibility with polar solvents.
  • Phosphation: Treatment with phosphoric acid introduces phosphate groups, altering solubility, thermal stability, and ionic interactions.

Properties

CAS No.

104666-20-8

Molecular Formula

C9H16Cl2O2

Synonyms

lauric acid, propoxylated, phosphated

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Key Modifications Solubility Key Properties Applications
Lauric acid None (C12:0 fatty acid) Lipophilic Antimicrobial, anti-inflammatory Food additives, skincare
Lauric acid, propoxylated Propylene oxide addition Amphiphilic Enhanced surfactant capacity Emulsifiers, TDDS
Lauric acid, phosphated Phosphate esterification Hydrophilic/Ionic Thermal stability, ionic interactions Pharmaceuticals, fertilizers
Capric acid (C10:0) Shorter chain (C10:0) Lipophilic Faster absorption Nutraceuticals, antimicrobials
Ethoxylated lauric acid Ethylene oxide addition Amphiphilic Higher foam stability Detergents, cosmetics

Industrial and Pharmaceutical Performance

Property Lauric Acid Propoxylated Lauric Acid Phosphated Lauric Acid
Thermal Stability (°C) 150–200 200–250 250–300
Release Rate (TDDS) N/A 0.12 µg/cm²·h⁻¹ 0.08 µg/cm²·h⁻¹
Ionic Charge Neutral Neutral Anionic
  • TDDS Performance : Propoxylated lauric acid in acrylic adhesives shows homogeneous distribution and Fickian diffusion kinetics, while phosphated derivatives exhibit slower release due to ionic interactions .
  • Industrial Use: Phosphated compounds (e.g., phosphated distarch phosphate) excel in radionuclide absorption (e.g., Ra-226, Sr-90) and fertilizer production, unlike non-phosphated analogs .

Research Findings and Mechanistic Insights

  • Lauric Acid in Infection Control: Prophylactic lauric acid intake reduces C.
  • Diffusion Mechanics : CLSM imaging confirms propoxylated lauric acid follows Fickian diffusion in silicone adhesives, with release rate constants (k = 0.12 h⁻¹) matching conventional assays .
  • Phosphation Impact : Phosphated lauric acid derivatives demonstrate 1-hydroxylation under enzymatic conditions, a trait shared with hydroxylated oleic acid .

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